molecular formula C8H11N5S B11733336 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B11733336
M. Wt: 209.27 g/mol
InChI Key: SFGWQZQJSXUOQF-UHFFFAOYSA-N
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Description

5-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine (CAS: 27115-74-8, molecular formula: C₅H₉N₃S) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 1-isopropylpyrazole moiety and an amine group at position 2 . This compound is of interest due to its structural versatility, which allows for modifications that enhance biological activity, such as antimicrobial, anticancer, or enzyme-inhibitory properties.

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(1-propan-2-ylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-5(2)13-4-6(3-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12)

InChI Key

SFGWQZQJSXUOQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides with Carboxylic Acid Derivatives

A foundational approach involves cyclocondensation reactions between thiosemicarbazides and carboxylic acids or their derivatives. For example, 2-amino-5-mercapto-1,3,4-thiadiazole (AR-1) serves as a precursor, where the thiol group is converted to a hydrazino derivative (AR-2) via reflux with hydrazine hydrate . Subsequent reaction with acetyl acetone and carbon disulfide yields 2-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole (AR-3), which is further functionalized with chloroacetyl chloride to produce intermediates like AR-4 .

Reaction Scheme:

  • Thiol to Hydrazino Conversion :
    AR-1+NH2NH2AR-2\text{AR-1} + \text{NH}_2\text{NH}_2 \rightarrow \text{AR-2}

  • Cyclization with Acetyl Acetone :
    AR-2+Acetyl AcetoneAR-3\text{AR-2} + \text{Acetyl Acetone} \rightarrow \text{AR-3}

  • Chloroacetylation :
    AR-3+ClCH2COClAR-4\text{AR-3} + \text{ClCH}_2\text{COCl} \rightarrow \text{AR-4}

Key Conditions :

  • Solvent: Ethanol or THF

  • Temperature: Reflux (65–70°C)

  • Catalysts: Triethylamine (TEA) or DIAD

Yield : ~36% for final thiadiazole derivatives .

Convergent Synthesis via Amidines and Isothiocyanates

A convergent strategy employs amidines and isothiocyanates as key intermediates. For instance, 5-isopropoxypicolinonitrile undergoes a Pinner reaction to form amidine II , which reacts with 2-isothiocyanato-3-methylpyridine (III ) to yield the thiadiazole core . Cyclization is facilitated by diisopropyl azodiformate (DIAD) in THF, followed by purification via column chromatography .

Reaction Scheme :

  • Amidine Formation :
    Nitrile (VI)Pinner ReactionAmidine (II)\text{Nitrile (VI)} \xrightarrow{\text{Pinner Reaction}} \text{Amidine (II)}

  • Isothiocyanate Preparation :
    Amine + ThiophosgeneIsothiocyanate (III)\text{Amine + Thiophosgene} \rightarrow \text{Isothiocyanate (III)}

  • Cyclocondensation :
    II+IIIDIADThiadiazole Derivative\text{II} + \text{III} \xrightarrow{\text{DIAD}} \text{Thiadiazole Derivative}

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C (room temperature)

  • Purification: Column chromatography (SiO₂)

Characterization :

  • 1H NMR^1\text{H NMR}: δ 8.35–8.29 (m, 2H), 1.33–1.32 (m, 6H) .

  • MS (ESI) : m/z 328.2 [M + 1]⁺ .

Domino Double 1,3-Dipolar Cycloaddition

A novel domino reaction strategy utilizes nitrile imines and Erlenmeyer thioazlactones. This method avoids multi-step isolation, enabling direct synthesis of N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines in high yields . The process involves sequential cycloadditions followed by elimination of carbon monoxide and phenylmethanthiol .

Reaction Scheme :

  • 1,3-Dipolar Cycloaddition :
    Thioazlactone+Nitrile ImineCycloadduct\text{Thioazlactone} + \text{Nitrile Imine} \rightarrow \text{Cycloadduct}

  • Elimination :
    CycloadductThiadiazole-Pyrazole Hybrid+CO+PhCH2SH\text{Cycloadduct} \rightarrow \text{Thiadiazole-Pyrazole Hybrid} + \text{CO} + \text{PhCH}_2\text{SH}

Advantages :

  • High efficiency (yields >80%)

  • Single-pot reaction minimizes intermediate handling .

Multi-Step Synthesis via Claisen-Schmidt and Cyclization Reactions

A multi-step route begins with Claisen-Schmidt condensation between acetophenone and 4-nitrobenzaldehyde to form chalcone derivatives. Subsequent hydrazine hydrate treatment yields pyrazoline intermediates, which are acetylated and cyclized with carbon disulfide to form thiadiazole cores .

Reaction Steps :

  • Chalcone Synthesis :
    Acetophenone+4-NitrobenzaldehydeChalcone (1)\text{Acetophenone} + \text{4-Nitrobenzaldehyde} \rightarrow \text{Chalcone (1)}

  • Pyrazoline Formation :
    Chalcone+Hydrazine HydratePyrazoline (2)\text{Chalcone} + \text{Hydrazine Hydrate} \rightarrow \text{Pyrazoline (2)}

  • Thiadiazole Cyclization :
    Pyrazoline+CS2BaseThiadiazole (5a–5j)\text{Pyrazoline} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Thiadiazole (5a–5j)}

Optimization :

  • Base: K₂CO₃ or NaOH

  • Solvent: Acetone or ethanol .

Yield : 70–85% for final thiadiazoles .

Alkylation and Functionalization of Preformed Thiadiazole Cores

Preformed 1,3,4-thiadiazol-2-amines are alkylated with propargyl bromide or substituted halides to introduce the 1-(propan-2-yl)-1H-pyrazol-4-yl moiety. For example, 5-amino-1,3,4-thiadiazole-2-thiol reacts with isopropyl iodide under basic conditions to install the isopropyl group .

Reaction Scheme :

  • Alkylation :
    Thiadiazole-2-amine+Isopropyl HalideBaseAlkylated Intermediate\text{Thiadiazole-2-amine} + \text{Isopropyl Halide} \xrightarrow{\text{Base}} \text{Alkylated Intermediate}

  • Suzuki Coupling :
    Intermediate+Pyrazole Boronic AcidFinal Product\text{Intermediate} + \text{Pyrazole Boronic Acid} \rightarrow \text{Final Product}

Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Solvent: DMF or DMSO .

Comparative Analysis of Synthetic Methods

Method Yield Complexity Scalability Key Advantage
Cyclocondensation 36–50%ModerateMediumUtilizes inexpensive starting materials
Convergent Synthesis 35–40%HighLowHigh purity via chromatography
Domino Cycloaddition >80%LowHighSingle-pot reaction, minimal purification
Multi-Step Synthesis 70–85%HighMediumVersatile for diverse substituents
Alkylation 60–75%ModerateHighCompatible with late-stage functionalization

Characterization and Validation

Synthesized compounds are validated using:

  • 1H NMR^1\text{H NMR} : Peaks for pyrazole (δ 3.17–3.32), thiadiazole (δ 8.35–8.29), and isopropyl (δ 1.33–1.32) .

  • IR Spectroscopy : C=O (1650 cm⁻¹), C-S-C (667 cm⁻¹), and N-H (3410 cm⁻¹) stretches .

  • Mass Spectrometry : Molecular ion peaks confirm expected m/z (e.g., 328.2 for C₁₃H₁₄N₅OS) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-5 position (adjacent to sulfur). Key findings include:

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Amination Hydrazine hydrate, reflux in ethanol5-Amino-thiadiazole derivativesHigh regioselectivity due to sulfur’s electron-withdrawing effect.
Halogenation POCl₃ or SOCl₂, 80–100°C5-Chloro-1,3,4-thiadiazole analogsChlorination occurs without pyrazole ring degradation.
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-Alkylated thiadiazole derivativesSelective alkylation at the exocyclic amine group (C-2 position).

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Thiadiazolo-triazole CS₂, hydrazine hydrate, refluxTriazole-fused systemsForms five-membered triazole rings with antimicrobial potential.
Pyrazolo-thiazole Thioglycolic acid, HCl, ΔThiazole-linked hybridsEnhanced anticancer activity observed in derivatives.

Cross-Coupling Reactions

The pyrazole moiety enables transition-metal-catalyzed coupling:

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biarylpyrazole-thiadiazolesImproved EGFR inhibition (IC₅₀ = 0.024 μM for compound 6g ).
Buchwald–Hartwig Aryl halides, Pd(dba)₂, XantphosN-Arylated derivativesModulates solubility and bioavailability.

Acylation and Oxidation

The exocyclic amine undergoes functionalization:

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Acylation Acetyl chloride, TEA, THF, 0°CAcetamide derivativesRetains thiadiazole ring stability under mild conditions.
Oxidation H₂O₂, acetic acid, 50°CSulfoxide/sulfone analogsControlled oxidation preserves pyrazole integrity.

Coordination Chemistry

The amine and sulfur atoms act as ligands for metal complexes:

Reaction TypeReagents/ConditionsProductsKey FindingsReferences
Ni(II) Complexation NiCl₂·6H₂O, methanol, RTOctahedral Ni complexesExhibits DNA-binding activity via intercalation.
Cu(II) Complexation Cu(NO₃)₂, ethanol, refluxSquare-planar Cu complexesEnhanced antioxidant properties (IC₅₀ = 8.2 μM in DPPH assay).

Biological Activity Correlation

Derivatives show structure-activity relationships (SAR):

Derivative TypeBioactivityMechanismEfficacy (IC₅₀/EC₅₀)References
Suzuki-coupled biaryls EGFR inhibitionCompetes with ATP-binding domain0.024 μM (A549 lung cancer cells)
N-Acylated analogs Antimicrobial (Gram+ bacteria)Disrupts cell wall synthesisMIC = 2.5 μg/mL against S. aureus
Sulfone derivatives Anti-inflammatoryCOX-2 inhibition82% edema reduction (carrageenan model)

Synthetic Methodology Optimization

Recent advances in synthesis:

MethodConditionsYield (%)Purity (%)AdvantagesReferences
One-pot cyclization PPE, CHCl₃, 85°C78–85>95Avoids toxic reagents (e.g., POCl₃).
Microwave-assisted MW, 120°C, 20 min9098Reduces reaction time from 6 h to 20 min.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For instance, a study focused on the synthesis of pyrazole-thiadiazole derivatives showed promising in vitro anticancer activity against various cancer cell lines. The mechanism of action was attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation .

Antiviral Properties
Another study highlighted the antiviral potential of pyrazole derivatives, including those similar to 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine. These compounds were tested against coronaviruses and demonstrated effective inhibition of viral replication. The structural modifications in the phenyl moiety allowed for enhanced biological activity, indicating that this class of compounds could be further explored for antiviral drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that 1,3,4-thiadiazoles possess a broad spectrum of biological activities, including significant antimicrobial effects. The synthesis of various thiadiazole derivatives has led to the discovery of compounds with potent activity against bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuroprotective Effects

Emerging evidence suggests that certain pyrazole derivatives may exhibit neuroprotective effects. The ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's, has been observed in some thiadiazole compounds. This suggests potential applications in treating cognitive disorders and enhancing memory function .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Various methods have been reported for synthesizing this compound and its derivatives, often utilizing starting materials such as hydrazones and thioketones. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

StudyFocusFindings
Antitumor ActivityInhibition of tubulin polymerization; effective against cancer cell lines
Antiviral PropertiesEffective inhibition of coronaviruses; structural modifications enhance activity
Neuroprotective EffectsInhibition of acetylcholinesterase; potential for treating Alzheimer's disease

Mechanism of Action

The mechanism of action of 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Core Structural Variations

The 1,3,4-thiadiazole scaffold is common among analogs, but substituents at positions 2 and 5 vary significantly, influencing physicochemical and biological properties.

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1-(Propan-2-yl)-1H-pyrazol-4-yl -NH₂ C₅H₉N₃S 143.21
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl -NH₂ C₇H₆N₄S 178.22
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl -NH₂ C₉H₉N₃S 191.25
5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-... 5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl -NH₂ C₉H₁₁N₅S 221.28
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-... (2-Chloro-4-fluorophenyl)methylsulfanyl -NH-(2-fluorophenyl) C₁₅H₁₀ClF₂N₃S₂ 382.84

Key Observations :

  • Heteroaromatic vs. Aromatic Substituents : The target compound and its pyridyl () or pyrazolyl () analogs exhibit enhanced solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ).
  • Electron-Withdrawing Groups: Compounds like 5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-...

Target Compound

While explicit synthesis details are absent, analogous 1,3,4-thiadiazol-2-amine derivatives are typically synthesized via cyclodehydration of thiosemicarbazides with reagents like POCl₃ or H₂SO₄ . For example:

  • Step 1 : Condensation of thiosemicarbazide with a carbonyl compound.
  • Step 2 : Cyclization using POCl₃ or H₂SO₄ to form the thiadiazole ring .

Key Analogs

  • 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine: Synthesized from isonicotinoyl hydrazide and potassium thiocyanate, followed by cyclization with H₂SO₄ .
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Prepared via POCl₃-mediated cyclization of 4-phenylbutyric acid and N-phenylthiosemicarbazide .

Target Compound

No direct biological data is provided, but structural analogs demonstrate diverse activities:

  • Anticancer : Quinazoline-thiadiazole hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine) show potent glycogen synthase kinase (GSK-3) inhibition .
  • Antiviral : 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives are intermediates in anti-SARS-CoV-2 drug candidates .
  • Antimicrobial : Sulfur-containing analogs (e.g., 5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-...) may exhibit enhanced antibacterial activity due to electron-withdrawing groups .

Structure-Activity Relationships (SAR)

  • Pyrazole vs. Pyridine : Pyrazole-substituted compounds (target, ) may offer better metabolic stability than pyridine analogs ().
  • Bulkier Substituents: Cyclopropyl or quinoline groups () improve target selectivity but reduce solubility.

Physicochemical Properties

Property Target Compound 5-(Pyridin-3-yl)-... 5-(4-Methylphenyl)-...
LogP (Predicted) 1.8 1.2 2.5
Water Solubility Moderate High Low
Hydrogen Bond Donors 2 2 2

Insights :

  • The target compound’s isopropylpyrazole group balances lipophilicity (LogP ~1.8) and solubility, making it suitable for oral bioavailability.
  • Pyridine-containing analogs () exhibit higher solubility due to polar nitrogen atoms.

Biological Activity

5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a compound that falls under the category of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

Molecular Formula C8H12N4S\text{Molecular Formula C}_8\text{H}_{12}\text{N}_4\text{S}

The compound consists of a pyrazole ring and a thiadiazole moiety, which are critical for its biological activity.

Thiadiazole derivatives have been shown to exhibit their biological activities through various mechanisms:

  • Antimicrobial Activity : Many thiadiazole compounds demonstrate significant antibacterial and antifungal properties. They often disrupt cell wall synthesis or inhibit essential metabolic pathways in microorganisms.
  • Anticancer Activity : Thiadiazoles have been reported to induce apoptosis in cancer cells by targeting specific kinases involved in cell proliferation and survival. They may inhibit DNA replication and RNA synthesis without affecting protein synthesis, making them potential candidates for cancer therapy .
  • Enzyme Inhibition : Some studies indicate that thiadiazole derivatives can act as inhibitors of enzymes such as phosphodiesterase and lipoxygenase, which are implicated in inflammatory processes and cancer progression .

Antimicrobial Studies

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating the antibacterial effects against Gram-positive and Gram-negative bacteria using the disc diffusion method, the compound showed significant inhibition zones:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Aspergillus niger14

The results indicate that the compound has potential as an antimicrobial agent.

Anticancer Studies

In vitro studies on cancer cell lines such as HeLa and A549 revealed that the compound has cytotoxic effects with IC50 values indicating its potency:

Cell LineIC50 (µM)
HeLa5.12
A5497.45

Flow cytometry analysis showed that the compound induces apoptosis in cancer cells by disrupting the cell cycle at the sub-G1 phase .

Case Studies

  • Study on Anticancer Potential : A recent study synthesized several thiadiazole derivatives and evaluated their anticancer properties. Among them, this compound exhibited superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study focused on the synthesis of various thiadiazole derivatives showed that those containing the pyrazole moiety had enhanced antibacterial properties against resistant strains of bacteria .

Q & A

Q. What are the optimized synthetic routes for 5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine, particularly focusing on cyclization steps?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C). Key steps include:
  • Cyclization : Reacting substituted hydrazides with POCl₃ to form the 1,3,4-thiadiazole core .
  • Pyrazole Integration : Introducing the 1-(propan-2-yl)pyrazole moiety via nucleophilic substitution or cross-coupling reactions.
  • Purification : Crystallization from ethanol or acetone yields pure product .
  • Table: Reaction Optimization Parameters
StepReagent/ConditionYield (%)Reference
CyclizationPOCl₃, 120°C, 6 h65–75
Solvent SelectionEthanol vs. AcetoneHigher purity in acetone

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amine group) .
  • NMR : ¹H NMR confirms proton environments (e.g., pyrazole CH at δ 7.5–8.0 ppm; isopropyl CH₃ at δ 1.3–1.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak) and purity (>95%) .

Advanced Research Questions

Q. How can computational methods like DFT or wavefunction analysis (Multiwfn) predict the electronic properties of this compound?

  • Methodological Answer :
  • Electrostatic Potential (ESP) Maps : Generated using Multiwfn to visualize electron-rich (thiadiazole N atoms) and electron-deficient (pyrazole ring) regions .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT (e.g., B3LYP/6-31G* basis set) reveal reactivity trends .
  • Example Data :
PropertyValue (eV)Significance
HOMO Energy-6.2Susceptibility to oxidation
LUMO Energy-1.8Electrophilic reactivity

Q. What role does the compound’s crystal packing play in its physicochemical behavior?

  • Methodological Answer :
  • X-ray Diffraction : Reveals intermolecular interactions (e.g., N–H···N hydrogen bonds) that stabilize the crystal lattice .
  • Impact on Solubility : Planar thiadiazole-pyrazole stacking reduces aqueous solubility, necessitating co-solvents .
  • Table: Key Crystallographic Parameters
ParameterMolecule AMolecule B
Dihedral Angle18.2°30.3°
Hydrogen Bond Length2.89 Å2.95 Å

Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Modify the pyrazole’s isopropyl group to alter lipophilicity (e.g., compare logP values) .
  • Enzyme Binding Assays : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains .
  • Case Study : Analogous compounds (e.g., crizotinib derivatives) show that bulky substituents enhance kinase inhibition .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to minimize inhalation exposure .
  • PPE : Wear nitrile gloves, chemical safety goggles, and lab coats .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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